Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Overview
Description
“Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 126787-17-5 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Scientific Research Applications
Antimitotic Agents : A study by Temple and Rener (1992) discussed chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, noting its biological activity and potency in several systems, providing insights into similar compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Temple & Rener, 1992).
Reactions with Diethylaluminium Alkoxides : Hirabayashi, Sakakibara, and Ishii (1972) examined reactions of phenyl isocyanate with diethylaluminium alkoxide, leading to diethylaluminium derivatives of N-phenyl carbamate esters. This research provides context for understanding reactions involving compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Hirabayashi, Sakakibara, & Ishii, 1972).
Au(I)-Catalyzed Intramolecular Hydroamination : Zhang et al. (2006) studied the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which could be relevant for understanding the chemical behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Zhang et al., 2006).
Synthesis and Biological Activities of Carbamate Pesticides : Research by Bansal (2005) on carbamate pesticides, including a compound with a structure similar to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate, highlights its potential use in agriculture (Bansal, 2005).
Oxidation of Hydroxamic Acids : A study by Boyland and Nery (1966) on the oxidation of alkyl or benzyl N-hydroxycarbamate could provide insights into the oxidative behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Boyland & Nery, 1966).
properties
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKJFWSBACSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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